molecular formula C12H12F2O B13969392 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one CAS No. 373393-26-1

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one

Cat. No.: B13969392
CAS No.: 373393-26-1
M. Wt: 210.22 g/mol
InChI Key: WEYZDIZBMIJUMB-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is a fluorinated ketone featuring a conjugated pentenyl chain, a phenyl group, and two fluorine atoms at the C2 position. The compound’s α,β-unsaturated ketone moiety may also enable reactivity in cycloadditions or nucleophilic additions.

Properties

CAS No.

373393-26-1

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

2,2-difluoro-4-methyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C12H12F2O/c1-9(2)8-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

WEYZDIZBMIJUMB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)C1=CC=CC=C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired product and remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: Fluorinated compounds like the target require specialized reagents (e.g., DAST or Deoxo-Fluor), whereas 4-Methyl-1-phenyl-2-pentanone () can be synthesized via conventional Friedel-Crafts acylation .

Biological Activity

2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one (CAS No. 373393-26-1) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is C11H10F2O, with a molecular weight of 202.19 g/mol. The compound features a conjugated system that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC11H10F2O
Molecular Weight202.19 g/mol
IUPAC Name2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one
CAS Number373393-26-1

Anticancer Properties

Recent studies have indicated that 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
In a study conducted by researchers at Osaka University, the compound was tested against a panel of human cancer cell lines. The results showed an IC50 value ranging from 0.5 to 3 µM across different cell lines, indicating potent cytotoxic effects .

The biological activity of 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one is primarily attributed to its ability to interact with microtubules and inhibit tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that 2,2-Difluoro-4-methyl-1-phenyl-4-penten-1-one has favorable absorption and distribution characteristics. Its lipophilicity allows for good membrane permeability, which is essential for its bioavailability.

Toxicity Profile

Toxicological evaluations indicate that while the compound exhibits anticancer properties, it also poses potential risks for toxicity at higher concentrations. Studies have shown that it may induce genotoxic effects in certain cellular models; therefore, careful consideration is required when evaluating its therapeutic index.

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